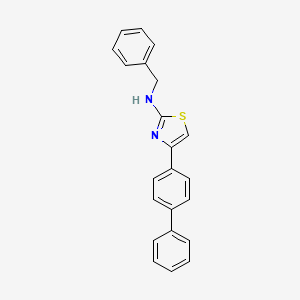

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-7-17(8-4-1)15-23-22-24-21(16-25-22)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14,16H,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJYGGXRHPXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multi-Step Synthesis via α-Active Methylene Ketones

Reaction Design and Mechanism

The one-pot synthesis of thiazol-2-amine derivatives from α-active methylene ketones, as described by, involves four sequential steps:

- Bromination : N-Bromosuccinimide (NBS) selectively brominates the α-methylene group of 4-phenylphenyl acetophenone, forming 3-bromo-1-(4-phenylphenyl)propan-1-one.

- Thiocyanate Substitution : Potassium thiocyanate displaces the bromide, yielding a thiocyanate intermediate.

- Amine Addition : Benzylamine reacts with the thiocyanate intermediate, facilitating nucleophilic attack and cyclization.

- Aromatization : Acidic or thermal conditions promote dehydration to form the thiazole ring.

Key Reaction Conditions

- Solvent : Ethanol or DMF

- Catalyst : Benzoyl peroxide (0.5 mol%) for bromination

- Temperature : Room temperature for bromination, reflux (80–100°C) for cyclization

- Time : 4–7 hours total.

Example Procedure

- Combine 1-(4-phenylphenyl)propan-1-one (10 mmol), NBS (11 mmol), and benzoyl peroxide (0.05 g) in ethanol (15 mL). Stir at 25°C for 1 hour.

- Add KSCN (10 mmol) and stir for 1 hour.

- Introduce benzylamine (10 mmol) and reflux for 3 hours.

- Concentrate under vacuum, wash with water, and recrystallize from ethanol.

Hantzsch Thiazole Synthesis Using Substituted Thioureas

General Methodology

The Hantzsch approach, adapted from, involves condensing N-benzylthiourea with 2-bromo-1-(4-phenylphenyl)ethan-1-one under basic conditions:

$$

\text{Thiourea} + \alpha\text{-Halo Ketone} \xrightarrow{\text{Base}} \text{Thiazole} + \text{HX}

$$

Reaction Steps

- Thiourea Preparation : Benzylamine reacts with thiourea in ethanol to form N-benzylthiourea.

- Cyclocondensation : N-Benzylthiourea and 2-bromo-1-(4-phenylphenyl)ethan-1-one undergo nucleophilic substitution and cyclization in DMF with K$$2$$CO$$3$$.

Optimized Conditions

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Alternative Synthetic Routes and Modifications

Acid-Catalyzed Cyclization

Refluxing intermediates in 4M HCl/ethanol (1:1) achieves aromatization in 2 hours with 75% yield, avoiding DMF.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces reaction time by 60% but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine has shown promise in inhibiting cancer cell proliferation in various studies. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated its ability to inhibit the growth of breast cancer and leukemia cell lines by disrupting cell cycle progression and promoting programmed cell death .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has been reported to enhance the efficacy of treatments, suggesting potential for use in combination therapies .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism appears to involve disruption of microbial cell membrane integrity.

Organic Electronics

This compound has been explored as a potential material for organic electronic devices due to its favorable electronic properties:

- Semiconducting Properties : Its ability to act as a semiconductor makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have indicated that incorporating this compound into device architectures can improve charge transport and overall device efficiency .

- Stability and Processability : The compound exhibits good thermal stability and solubility in common organic solvents, making it easier to process into thin films necessary for electronic applications .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a reagent for detecting specific analytes:

- Fluorescent Probes : Its thiazole moiety can be exploited for developing fluorescent probes that selectively bind to metal ions or biomolecules. This application is particularly valuable in environmental monitoring and biomedical diagnostics .

- Chromatographic Techniques : The compound can be employed as a stationary phase or modifier in chromatographic methods for separating complex mixtures, enhancing detection limits and resolution in analytical assays .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cell lines revealed a dose-dependent inhibition of cell growth. The study utilized various concentrations of the compound over 48 hours, measuring cell viability through MTT assays. Results indicated a significant reduction in viability at higher concentrations compared to control groups.

Case Study 2: Organic Photovoltaics

In a recent investigation into organic photovoltaic devices incorporating this compound, researchers reported an increase in power conversion efficiency by 15% compared to devices without the compound. The study highlighted improvements in charge mobility and reduced recombination losses attributed to the unique electronic properties of the thiazole derivative.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues

Key structural variations among thiazole derivatives include:

- Substituents on the thiazole ring : Position 4 modifications (e.g., fluorophenyl, dichlorophenyl, biphenyl).

- Amine substituents : Benzyl vs. aryl or alkyl groups.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on and structural additions.

Key Observations:

- Lipophilicity: Biphenyl derivatives (e.g., target compound) exhibit higher logP values compared to monosubstituted analogs, favoring membrane penetration.

- Collision Cross-Section (CCS) : The dichlorophenyl derivative (175.0 Ų) matches the fluorophenyl analog despite higher molecular weight, suggesting similar conformational flexibility.

Table 3: Reported Bioactivities of Analogues

- Target Compound: No direct bioactivity data are available, but biphenyl-thiazole hybrids are often explored in cancer research due to π-π stacking interactions with biological targets.

Biological Activity

N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound features a thiazole ring substituted with a benzyl group and a biphenyl moiety. The structural components contribute to its lipophilicity and potential interactions with biological targets.

2. Biological Activity Overview

The compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against multiple cancer types, notably in assays involving U-937 and SK-MEL-1 cells .

- Antimicrobial Activity : Some thiazole derivatives have been reported to possess antibacterial properties against pathogens like Mycobacterium tuberculosis. This suggests potential applications in treating infections.

- Anticonvulsant Effects : Related compounds have shown promise in anticonvulsant activity, indicating that modifications in the thiazole structure can lead to enhanced neuroprotective properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

3.1 Enzyme Inhibition

Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival .

3.2 Cellular Uptake

The lipophilic nature of the compound facilitates cellular uptake, which is crucial for its activity against cancer cells. Increased lipophilicity has been correlated with better bioavailability and efficacy in cellular models .

4.1 Anticancer Studies

Research has demonstrated that this compound and its analogs can induce apoptosis in cancer cells. The IC50 values for these compounds range from 5.7 to 12.2 µM, showcasing their potency as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-benzyl... | U-937 | 5.7 | Apoptosis induction |

| N-benzyl... | SK-MEL-1 | 12.2 | Cell cycle arrest |

4.2 Antimicrobial Studies

In vitro studies have indicated that thiazole derivatives exhibit significant antimicrobial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis.

5. Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

Case Study 1: Anticancer Activity

In a study examining the effects of various thiazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability through apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

A series of synthesized thiazole compounds were tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their use as anti-tubercular agents.

Q & A

Basic Research Questions

Q. How can the synthesis of N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature (e.g., reflux vs. room temperature). For example, highlights that refluxing with ethanol enhances cyclization efficiency in thiazole derivatives. Use column chromatography or recrystallization for purification, and monitor progress via TLC or HPLC. Adjust stoichiometric ratios of precursors (e.g., thiourea and α-halo ketones) to minimize side products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions on the thiazole ring and benzyl groups (e.g., aromatic proton splitting patterns in ).

- IR : Identify functional groups like C=N (1650–1600 cm) and C-S (700–600 cm) ( ).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF ( ).

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S percentages .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane. Use SHELX software ( ) for structure solution and refinement. Analyze bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in ) with programs like ORTEP-3 ( ). Validate thermal parameters and occupancy factors to address disorder .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity in this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions on the benzyl or biphenyl groups (e.g., electron-withdrawing/-donating groups) as in .

- Biological Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays ( ). Compare results with control drugs (e.g., ciprofloxacin).

- Computational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets like DNA gyrase ( ) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Replicate Experiments : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability ( ).

- Structural Validation : Confirm compound identity via -NMR and XRD to rule out isomerism or impurities ( ).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity in ) .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding poses against targets like EGFR ( ). Validate with MD simulations to assess stability.

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ( ).

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett constants) with activity data ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.